N-benzyl-4-isothiocyanatobenzenesulfonamide
Description
N-benzyl-4-isothiocyanatobenzenesulfonamide is a sulfonamide derivative characterized by a benzyl group attached to the nitrogen of the sulfonamide moiety and an isothiocyanate (-NCS) functional group at the para position of the benzene ring. The compound’s structure combines the sulfonamide scaffold—a common motif in medicinal chemistry due to its bioactivity—with the reactive isothiocyanate group, which facilitates covalent interactions with biological targets such as cysteine residues in enzymes.
Properties
IUPAC Name |
N-benzyl-4-isothiocyanatobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c17-20(18,16-10-12-4-2-1-3-5-12)14-8-6-13(7-9-14)15-11-19/h1-9,16H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJFGUZSUVLWEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-isothiocyanatobenzenesulfonamide typically involves the reaction of 4-isothiocyanatobenzenesulfonyl chloride with benzylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete[3][3].
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Nucleophilic Reactions with Amines
The isothiocyanate group reacts with primary/secondary amines to form thiourea derivatives through nucleophilic addition. This reaction occurs under mild conditions (25–40°C) in solvents like THF or acetone :
General Reaction:
Key Examples:
| Amine Reactant | Product Structure | Yield (%) | Conditions |
|---|---|---|---|
| Benzylamine | N-benzyl-thiourea derivative | 85 | THF, 25°C, 12 h |
| Glycine methyl ester | Water-soluble thioureido analog | 78 | pH 7.0, 40°C |
These derivatives show enhanced water solubility (pH 6.5–7.0) and reduced ocular irritation compared to the parent compound .
Biological Target Interactions
The isothiocyanate group forms covalent bonds with nucleophilic residues (e.g., cysteine lysine) in enzymes :
Mechanism of Enzyme Inhibition:
-
Electrophilic attack by -NCS on thiol/serine residues
-
Formation of stable thiocarbamate adducts
Kinase Inhibition Profile :
| Kinase Target | IC (nM) | Selectivity vs CDK4 |
|---|---|---|
| CDK2/cyclin A | 1.1 ± 0.1 | 3.6x |
| CDK5/p25 | 1.5 ± 0.2 | 2.7x |
| CDK9/cyclin K | 13 ± 1.0 | 3.3x |
b) Radioprotective Conjugates
Conjugation with amino acids enhances antioxidant capacity :
-
Glutathione (GSH) levels: 2.8x increase in irradiated mice
-
Myeloperoxidase (MPO) inhibition: 67% at 10 μM
This compound’s dual functionality enables diverse chemical modifications, making it valuable for developing enzyme inhibitors, anticancer agents, and neuroprotective drugs. Recent studies emphasize its potential in targeted covalent drug design due to the isothiocyanate group’s selective reactivity .
Scientific Research Applications
Chemical Synthesis and Organic Chemistry
N-benzyl-4-isothiocyanatobenzenesulfonamide serves as a versatile reagent in organic synthesis. Its isothiocyanate functional group allows for the formation of thioureas, which can be further transformed into various biologically active compounds. The compound is often used as a building block in the synthesis of more complex molecules, particularly those aimed at targeting specific biological pathways.
Table 1: Overview of Synthetic Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Building block for thiourea derivatives |
| Reagent for Reactions | Participates in nucleophilic substitution reactions |
| Drug Development | Precursor for designing novel therapeutic agents |
Antimicrobial Properties
Recent studies have investigated the antimicrobial activity of this compound against various bacterial strains. The compound exhibits significant inhibition against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of several benzenesulfonamide derivatives, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those of conventional antibiotics, suggesting its potential as an alternative treatment option .
Cancer Research
The compound has shown promise in cancer research due to its ability to inhibit specific enzymes associated with tumor growth. Notably, it has been studied for its effects on carbonic anhydrase IX, an enzyme overexpressed in various cancers.
Table 2: Cancer Research Findings
| Study Focus | Findings |
|---|---|
| Enzyme Inhibition | IC50 values ranged from 10.93 to 25.06 nM against CA IX |
| Apoptosis Induction | Induces apoptosis in cancer cell lines like MDA-MB-231 |
| Selectivity | Higher selectivity towards cancer cells compared to normal cells |
Potential in Neurodegenerative Diseases
Emerging research suggests that compounds similar to this compound may also play a role in treating neurodegenerative diseases. By targeting specific enzymes involved in neuroinflammation and oxidative stress, these compounds could provide therapeutic benefits for conditions such as Alzheimer's disease.
Case Study: Neuroprotective Effects
A recent study evaluated derivatives of isothiocyanate compounds for their neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated that certain modifications to the compound could enhance its ability to cross the blood-brain barrier and exert protective effects on neuronal cells .
Mechanism of Action
The mechanism of action of N-benzyl-4-isothiocyanatobenzenesulfonamide involves its ability to covalently bind to cysteine residues in proteins. The isothiocyanate group acts as an electrophilic warhead, reacting with the thiol group of cysteine to form a stable thioether bond. This covalent modification can alter the function of the target protein, making it a valuable tool in proteomics and drug discovery .
Comparison with Similar Compounds
Key Observations :
- The tert-butyl group introduces significant steric hindrance, which may reduce accessibility of the isothiocyanate group in reactions .
Reactivity and Functional Implications
- Isothiocyanate Reactivity : Both compounds feature a reactive -NCS group, but steric effects from the tert-butyl substituent may slow covalent bond formation with target proteins compared to the benzyl analog.
- Electronic Effects : The benzyl group’s electron-withdrawing aromatic ring could slightly polarize the sulfonamide moiety, whereas the electron-donating tert-butyl group may stabilize adjacent functional groups.
Research Findings and Limitations
Empirical comparisons of solubility, stability, and bioactivity between these compounds are unavailable in the provided sources. Further studies should prioritize:
Experimental determination of solubility and partition coefficients (LogP/LogD).
Kinetic assays comparing isothiocyanate reactivity in both compounds.
In vitro evaluations of enzyme inhibition or cellular uptake.
Biological Activity
N-benzyl-4-isothiocyanatobenzenesulfonamide (N-BITB) is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting key research outcomes.
Chemical Structure and Properties
This compound features a benzene sulfonamide core substituted with an isothiocyanate group and a benzyl moiety. The presence of these functional groups contributes to its biological activity, particularly in inhibiting various enzymes and exhibiting antimicrobial properties.
1. Antimicrobial Activity
N-BITB has shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In a study, compounds derived from similar structures exhibited inhibition zones against Staphylococcus aureus and Escherichia coli, indicating potential as antibacterial agents. For instance, one derivative demonstrated an inhibition zone of 22.1 mm against B. subtilis, comparable to standard antibiotics like ampicillin .
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| N-BITB | 22.1 | Bacillus subtilis |
| N-BITB | 21.3 | Escherichia coli |
| Ampicillin | 26.4 | Bacillus subtilis |
2. Anticancer Activity
Research has indicated that N-BITB and its derivatives may act as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) by increasing caspase-3 levels and altering the Bax/Bcl-2 ratio, which is pivotal for cell survival .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N-BITB | 0.56 | MCF-7 |
| Sorafenib | 10.99 | HepG2 |
3. Neuroprotective Effects
N-BITB has also been explored for its neuroprotective effects, particularly in the context of oxidative stress induced by gamma radiation. Studies have demonstrated that it can mitigate oxidative damage by enhancing glutathione levels and reducing myeloperoxidase activity, suggesting potential therapeutic applications in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound indicates that modifications at the benzyl position significantly affect its biological properties. For instance, nonbulky substitutions at the para position have been associated with enhanced anticonvulsant activity, suggesting a potential pathway for optimizing its pharmacological profile .
Case Studies
Case Study 1: Antimicrobial Efficacy
A series of derivatives were synthesized from N-BITB and tested against various bacterial strains. The study found that specific modifications led to increased potency against resistant strains, highlighting the importance of structural variations in developing effective antimicrobials.
Case Study 2: Cancer Cell Line Testing
In vitro assays on breast cancer cell lines revealed that N-BITB derivatives could significantly inhibit cell proliferation and induce apoptosis through caspase activation. This suggests a promising avenue for developing new anticancer therapies based on the sulfonamide scaffold.
Q & A
Q. What are the standard synthetic protocols for preparing N-benzyl-4-isothiocyanatobenzenesulfonamide?
Methodological Answer: Synthesis typically involves sulfonylation and isothiocyanate functionalization. A general approach includes:
Sulfonamide Formation : React 4-nitrobenzenesulfonyl chloride with benzylamine in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine) to yield N-benzyl-4-nitrobenzenesulfonamide.
Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂ in HCl.
Isothiocyanate Introduction : Treat the amine intermediate with thiophosgene (CSCl₂) in a polar aprotic solvent (e.g., THF) at 0–5°C to form the isothiocyanate moiety .
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. Table 1: Example Synthetic Steps
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | Benzylamine, DCM, Et₃N | N-Benzyl-4-nitrobenzenesulfonamide | 85–90 |
| 2 | H₂, Pd-C, MeOH | N-Benzyl-4-aminobenzenesulfonamide | 75–80 |
| 3 | CSCl₂, THF, 0°C | This compound | 60–70 |
Q. What analytical techniques are critical for structural characterization?
Methodological Answer:
- X-Ray Crystallography : Resolve crystal structures using SHELXL (for refinement) and SHELXS/SHELXD (for phase determination). Key parameters: Mo-Kα radiation, 100 K, R-factor < 0.05 .
- Spectroscopy :
- NMR : Confirm regiochemistry via ¹H/¹³C NMR (e.g., sulfonamide NH at δ 7.2–7.5 ppm, isothiocyanate C=S at δ 125–130 ppm in ¹³C).
- IR : Validate isothiocyanate group (N=C=S stretch at 2050–2150 cm⁻¹).
- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₃H₁₁N₂O₂S₂: 307.04).
Q. What safety protocols are essential during handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods due to volatile thiophosgene and potential sulfonamide dust inhalation.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and consult a physician immediately .
Q. How to assess preliminary cytotoxicity for this compound?
Methodological Answer: Use the MTT assay ( ):
Seed cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates (5×10³ cells/well).
Treat with compound (1–100 µM) for 48 hours.
Add MTT reagent (0.5 mg/mL), incubate 4 hours.
Dissolve formazan crystals in DMSO and measure absorbance at 570 nm.
Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism).
Q. Table 2: Example Cytotoxicity Data
| Cell Line | IC₅₀ (µM) | 95% Confidence Interval |
|---|---|---|
| HeLa | 12.3 | 10.5–14.4 |
| MCF-7 | 18.7 | 16.1–21.8 |
Advanced Research Questions
Q. How to design molecular docking studies to elucidate binding mechanisms?
Methodological Answer:
Target Selection : Identify relevant biological targets (e.g., carbonic anhydrase IX for sulfonamide derivatives).
Ligand Preparation : Optimize compound geometry using Gaussian09 (B3LYP/6-31G*).
Docking Software : Use AutoDock Vina or GOLD with flexible ligand/rigid receptor settings.
Validation : Compare docking poses with co-crystallized inhibitors (PDB: 3CAI) and calculate RMSD < 2.0 Å .
Key Insight : The isothiocyanate group may form covalent bonds with cysteine residues, requiring modified docking protocols (e.g., covalent docking in Schrödinger).
Q. How to resolve contradictions in crystallographic and spectroscopic data?
Methodological Answer:
- Scenario : Discrepancy in bond lengths (X-ray vs. DFT calculations).
- Resolution Steps :
Q. How to develop QSAR models for activity optimization?
Methodological Answer:
Dataset : Collect IC₅₀ values for 20–50 analogs.
Descriptors : Compute electronic (HOMO/LUMO), steric (molar refractivity), and topological (Wiener index) parameters.
Modeling : Use partial least squares (PLS) or random forest regression (e.g., in R’s caret package).
Validation : Apply leave-one-out cross-validation (Q² > 0.6) and external test sets .
Q. Table 3: QSAR Descriptor Contributions
| Descriptor | Coefficient | Significance (p-value) |
|---|---|---|
| LogP | 0.45 | <0.001 |
| HOMO Energy | -0.32 | 0.005 |
| Polar Surface Area | -0.28 | 0.012 |
Q. How to apply high-throughput crystallography for structural screening?
Methodological Answer:
Automated Pipelines : Use SHELXC/D/E for rapid phase determination in batch mode.
Data Collection : Utilize synchrotron radiation (e.g., APS, ESRF) with robotic sample changers.
Refinement : Employ SHELXL’s L.S. command for least-squares refinement of 100+ structures in parallel .
Challenge : Isothiocyanate group disorder may require TLS parameterization or multi-conformer modeling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
